Protein kinase inhibitors 1
Overview
Description
Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein . PKIs are considered valuable drug prototypes, often referred to as ‘hit molecules’, in the early stages of drug development .
Synthesis Analysis
The development of specific drugs to inhibit protein kinases in cancer cells has been a major goal of academic and pharmaceutical industry research during the last three decades . Selective so-called chemogenomic protein kinase inhibitors can be used as tool compounds to identify their targets in phenotypic assay systems .
Molecular Structure Analysis
Protein kinases are challenging due to their hydrophobicity, flat surface, specificity, potency, etc . They are responsible for the transfer of a phosphate group from ATP to specific amino acids (usually serine, threonine, or tyrosine) on target proteins, which in turn can activate or inhibit their function .
Chemical Reactions Analysis
Covalent targeting has experienced a revival in the last decade, especially in the area of protein kinase inhibitor development . Generally, covalent inhibitors make use of an electrophilic moiety often termed “warhead” to react with a nucleophilic amino acid, most frequently a cysteine .
Physical And Chemical Properties Analysis
The physicochemical properties of 9351 non-redundant inhibitors present in the iPPI-DB and TIMBAL databases were analyzed to define a computational model for active compounds acting against PPI targets .
Scientific Research Applications
Protein kinase inhibitors, such as Type I/II inhibitors, have been developed to target these kinases . These inhibitors occupy the ATP-bound pocket of the kinase and prevent it from phosphorylating other proteins . Over the last 30 years, chemically diverse kinase inhibitors with varied selectivity levels have emerged . They have been used effectively in the clinical sector, particularly as anticancer drugs .
Despite these advances, developing a desired kinase drug is still a challenging task due to the high similarity of the ATP-binding sites across the whole kinome thwarting selectivity . Therefore, further research is needed to develop more effective and selective protein kinase inhibitors.
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Cancer Treatment Protein kinase inhibitors have been extensively used in cancer treatment . The abnormal activity of protein kinases is involved in the pathogenesis of various diseases, including cancer . These inhibitors can target the signaling pathways essential for cancer therapy . As of now, 89 protein kinase inhibitors have been approved, and several hundreds have been used in clinics .
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Treatment of Inflammatory Diseases Protein kinase inhibitors can also be used to treat inflammatory diseases . The abnormal activity of protein kinases is involved in the pathogenesis of inflammatory diseases . By inhibiting these kinases, the inflammatory response can be regulated.
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Cardiovascular Diseases Protein kinase inhibitors have potential applications in the treatment of cardiovascular diseases . Abnormal protein kinase activity is involved in the pathogenesis of these diseases . By inhibiting these kinases, it may be possible to regulate cardiovascular function and treat these diseases.
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Nervous System Diseases Protein kinase inhibitors can be used to treat diseases of the nervous system . Abnormal protein kinase activity is involved in the pathogenesis of these diseases . By inhibiting these kinases, it may be possible to regulate nervous system function and treat these diseases.
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Degenerative Diseases Protein kinase inhibitors have potential applications in the treatment of degenerative diseases . Abnormal protein kinase activity is involved in the pathogenesis of these diseases . By inhibiting these kinases, it may be possible to slow down the progression of these diseases.
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Development of Novel Protein Kinase Inhibitors Protein kinases remain to be discovered as targets for new biological processes and disease areas leading to the development and application of novel protein kinase inhibitors .
Future Directions
Several potential drugs under different stages of clinical trials are discussed, including their relevance to cancer, diabetes, obesity, cardiovascular, neurological, and auto-immune and inflammatory disease, among other disorders . The book also addresses the challenges and opportunities for future kinase inhibitor development .
properties
IUPAC Name |
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUKWWWCNSTFHL-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protein kinase inhibitors 1 |
Citations
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